7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one
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Overview
Description
7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one is a heterocyclic compound that belongs to the class of thiopyrano[3,2-d]pyrimidines. These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the intermediate 2-mercapto-3-oxo-3,4-dihydro-2H-pyran. This intermediate is then reacted with formamide to yield the desired thiopyrano[3,2-d]pyrimidin-4(6H)-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiopyrano[3,2-d]pyrimidin-4(6H)-one derivatives depending on the substituent introduced.
Scientific Research Applications
7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to cellular function.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine:
Thieno[3,2-d]pyrimidine derivatives: These compounds have a sulfur atom in a different position within the ring system, which can affect their reactivity and biological activity.
Uniqueness
The uniqueness of 7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one lies in its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-6-5(8-4-9-7)2-1-3-11-6/h4H,1-3H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQOURVQVYMAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=N2)SC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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